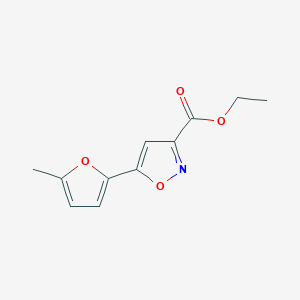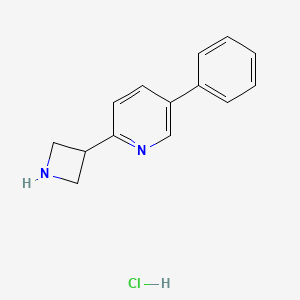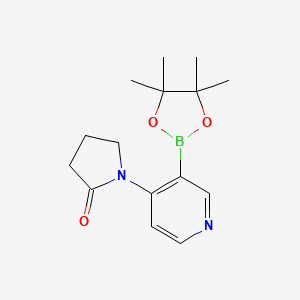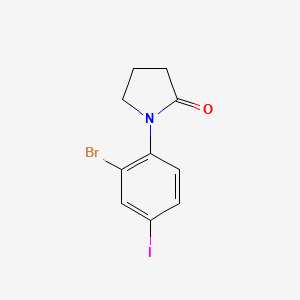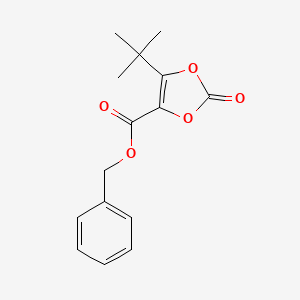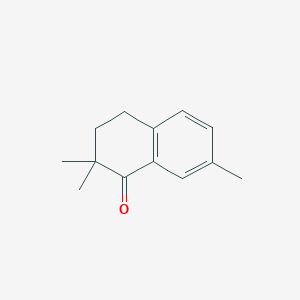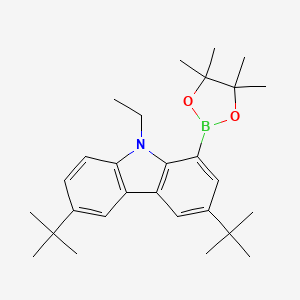
O-(2-iodobenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-iodobenzyl)hydroxylamine is an organic compound that features a hydroxylamine group attached to a benzyl group substituted with an iodine atom at the ortho position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-iodobenzyl)hydroxylamine typically involves the reaction of 2-iodobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-iodobenzyl)hydroxylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions, such as those catalyzed by transition metals, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield O-(2-azidobenzyl)hydroxylamine, while oxidation with hydrogen peroxide could produce O-(2-iodobenzyl)nitrosoamine.
Aplicaciones Científicas De Investigación
O-(2-iodobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which O-(2-iodobenzyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the iodine atom can undergo electrophilic substitution. These properties make it a versatile reagent in organic synthesis and biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
O-benzylhydroxylamine: Lacks the iodine substitution, making it less reactive in certain types of reactions.
O-(2-bromobenzyl)hydroxylamine: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and applications.
O-(2-chlorobenzyl)hydroxylamine: Contains a chlorine atom, offering different reactivity patterns compared to the iodine-substituted compound.
Uniqueness
O-(2-iodobenzyl)hydroxylamine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring radiolabeling for imaging studies.
Propiedades
Fórmula molecular |
C7H8INO |
|---|---|
Peso molecular |
249.05 g/mol |
Nombre IUPAC |
O-[(2-iodophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8INO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |
Clave InChI |
WHDWMOWZTKOQRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CON)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)
![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
